Esomeprazole magnesium salt

Description

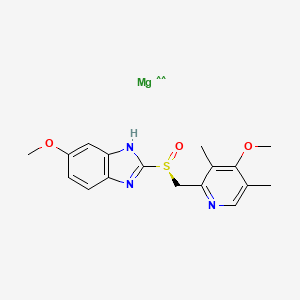

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEUGMWHWPYFDD-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19MgN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Esomeprazole Magnesium: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that profoundly suppresses gastric acid secretion.[1][2] It is a cornerstone in the treatment of acid-related gastrointestinal disorders.[2][3] This document provides a detailed technical overview of the mechanism of action of esomeprazole magnesium, its unique stereoselective properties, pharmacokinetics, and pharmacodynamics. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in its function and evaluation.

Core Mechanism of Action: From Prodrug to Irreversible Inhibition

Esomeprazole is an inactive prodrug that requires activation in an acidic environment to exert its therapeutic effect.[4][5] Its mechanism involves a multi-step process that culminates in the irreversible blockade of the final step of gastric acid production.[6][7]

2.1 Accumulation and Acid-Catalyzed Activation As a weak base, esomeprazole freely passes through cell membranes and selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[8][9] In this low pH environment (pH < 2), the drug undergoes a two-step protonation.[9][10] The initial protonation occurs on the pyridine ring, which traps the molecule within the acidic compartment.[9][11] A second protonation on the benzimidazole ring initiates a molecular rearrangement, converting the inactive esomeprazole into its active form: a highly reactive tetracyclic cationic sulfenamide.[4][5][10] This active metabolite is achiral, meaning the active inhibitor formed from both S- and R-isomers of omeprazole is identical.[6][8]

2.2 Covalent Binding to the H+/K+-ATPase The activated sulfenamide is a thiophilic agent that rapidly forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the exoplasmic (luminal) surface of the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase).[2][12][13] This enzyme, often called the "proton pump," is responsible for the final step in acid secretion, exchanging intracellular H+ for extracellular K+.[14][15] By binding covalently to the pump, esomeprazole irreversibly inactivates it, thereby blocking both basal and stimulated gastric acid secretion, regardless of the stimulus.[2][13] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units, which contributes to the drug's long-lasting effect, far exceeding its plasma half-life.[2][15] Specifically, esomeprazole binds to cysteine residues such as Cys 813.[16][17]

Stereoselectivity and Metabolism

Esomeprazole is the pure S-isomer of omeprazole.[1] This stereochemical distinction is critical as the metabolism of omeprazole enantiomers is stereoselective, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 in the liver.[18][19]

-

CYP2C19: This enzyme preferentially metabolizes the R-isomer of omeprazole.[18] The S-isomer, esomeprazole, is a less preferred substrate for CYP2C19.[20]

-

CYP3A4: This enzyme contributes to the metabolism of both isomers, forming the sulphone metabolite.[1][19]

The reduced affinity of esomeprazole for CYP2C19 results in a slower first-pass metabolism, lower plasma clearance, and consequently, a higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[8][21] This leads to more consistent and predictable plasma concentrations, especially in individuals with different CYP2C19 genotypes (e.g., extensive vs. poor metabolizers), and contributes to its improved clinical efficacy in acid control.[19][22] The principal metabolites, including hydroxy-esomeprazole and desmethyl-esomeprazole, lack antisecretory activity.[1][19]

Quantitative Data

4.1 Pharmacokinetic Parameters The pharmacokinetic profile of esomeprazole is characterized by rapid absorption and dose-dependent bioavailability that increases with repeated dosing.[3]

| Parameter | 20 mg Dose | 40 mg Dose | Conditions & Notes |

| Tmax (Peak Plasma Time) | ~1.5 hours[1] | 1-2 hours[3][23] | Food intake can delay Tmax.[23][24] |

| Absolute Bioavailability | 50% (single dose)[3][23] | 64% (single dose)[3][23] | Increases with repeated daily dosing. |

| 68% (repeated dose)[3][23] | 89% (repeated dose)[3][23] | ||

| Plasma Half-life (t1/2) | ~1.01 hours (repeated dose)[23] | ~1.25-1.5 hours (repeated dose)[1][23] | The duration of acid inhibition is much longer due to irreversible binding.[15] |

| Plasma Protein Binding | 97%[1][3] | 97%[1][3] | Constant over the therapeutic concentration range.[1] |

| Apparent Volume of Dist. | ~0.22 L/kg[3] | ~16 L (healthy volunteers)[1] | At steady state. |

| Table 1: Summary of Pharmacokinetic Parameters for Esomeprazole Magnesium. |

4.2 Pharmacodynamic Effects on Gastric pH The clinical efficacy of esomeprazole is directly related to its ability to increase intragastric pH.

| Parameter | Esomeprazole 20 mg | Esomeprazole 40 mg | Study Details |

| Median 24-h Intragastric pH (Day 5) | 4.1[25] | 4.7[25] | Compared to Rabeprazole 20 mg (pH 3.8).[25] |

| % Time with Intragastric pH > 4 (Day 5) | Not specified | 68.5% | In patients with symptomatic GERD.[6] |

| % Time with Intragastric pH > 4 (Day 5) | Not specified | 65%[25] | Compared to Rabeprazole 20 mg (48%).[25] |

| Table 2: Effect of Esomeprazole Magnesium on Intragastric pH after 5 Days of Dosing. |

4.3 In Vitro Inhibition of Cytochrome P450 Isozymes Esomeprazole and other PPIs can competitively inhibit CYP enzymes, with varying potencies.

| PPI | CYP2C19 Inhibition Constant (Ki) | Notes |

| Esomeprazole | ~8 µM | Less potent inhibitor than its R-enantiomer and lansoprazole.[26][27] |

| Omeprazole (Racemate) | 2 to 6 µM | More potent inhibitor than esomeprazole.[26][27] |

| Lansoprazole | 0.4 to 1.5 µM | Most potent CYP2C19 inhibitor among the tested PPIs.[26][27] |

| Pantoprazole | 14 to 69 µM | Weaker CYP2C19 inhibitor.[26][27] |

| Rabeprazole | 17 to 21 µM | Weaker CYP2C19 inhibitor.[26][27] |

| Table 3: Comparative In Vitro Competitive Inhibition (Ki) of CYP2C19 by Various Proton Pump Inhibitors. |

Experimental Protocols

5.1 Protocol: In Vivo Pharmacokinetic and Bioequivalence Study This protocol outlines a standard design for assessing the pharmacokinetic profile of an oral esomeprazole formulation.[23][24]

-

Study Design: Randomized, open-label, two-period, two-way crossover study. A washout period of at least 7 days separates the two periods.[24]

-

Subject Population: Healthy adult volunteers. Subjects are screened for inclusion/exclusion criteria, including normal health status and weight requirements.[28]

-

Dosing and Administration:

-

Subjects are randomized to receive either a single oral dose of the Test formulation or the Reference formulation (e.g., 40 mg esomeprazole).[24]

-

For fasting studies, the dose is administered after an overnight fast of at least 10 hours.[23]

-

For fed studies, the dose is administered after a standardized high-fat, high-calorie meal.[24]

-

-

Blood Sampling:

-

Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 24 hours).[23]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of esomeprazole are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[24]

-

The method must demonstrate adequate sensitivity, specificity, accuracy, and precision.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2.[24]

-

-

Statistical Analysis:

-

Log-transformed Cmax and AUC values are analyzed using an Analysis of Variance (ANOVA) model.

-

The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the bioequivalence range of 80.00%–125.00%.[23]

-

References

- 1. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Esomeprazole magnesium: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Esomeprazole Magnesium Capsules (esomeprazole magnesium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Naproxen Plus | 500 mg+20 mg | Tablet | ন্যাপ্রক্সেন প্লাস ৫০০ মি.গ্রা.+২০ মি.গ্রা. ট্যাবলেট | Zenith Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 8. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. proteopedia.org [proteopedia.org]

- 11. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Esomeprazole Magnesium | C34H36MgN6O6S2 | CID 9568613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What is Esomeprazole Magnesium used for? [synapse.patsnap.com]

- 15. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 16. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Esomeprazole magnesium trihydrate: Pharmacology/mechanism of action, Pharmacokinetic characteristics and Metabolism_Chemicalbook [chemicalbook.com]

- 20. ClinPGx [clinpgx.org]

- 21. Esomeprazole – Chiralpedia [chiralpedia.com]

- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. Pharmacokinetics of Esomeprazole Magnesium After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A comparison of the acid-inhibitory effects of esomeprazole and rabeprazole in relation to pharmacokinetics and CYP2C19 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Pharmacokinetic study of Esomeprazole Magnesium in Patients 1 to 11 Years-Old with Endoscopically-Proven Gastroesophageal Reflux Disease (GERD) [astrazenecaclinicaltrials.com]

Esomeprazole magnesium chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of esomeprazole magnesium. The information is curated for professionals in research, science, and drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identity

Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor. The magnesium salt enhances the stability of the compound.

-

IUPAC Name: magnesium;bis(5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzoimidazol-1-ide)[1]

-

CAS Number: 161973-10-0 (Esomeprazole Magnesium); 217087-09-7 (Esomeprazole Magnesium Trihydrate)[1][2]

-

Molecular Formula: C₃₄H₃₆MgN₆O₆S₂ (Anhydrous)[1]; C₃₄H₄₂MgN₆O₉S₂ (Trihydrate)[3]

-

Chirality: The molecule possesses a single stereogenic center at the sulfur atom, with esomeprazole being the (S)-enantiomer.[4]

Below is a diagram illustrating the chemical structure of Esomeprazole Magnesium.

References

A Technical Guide to the Synthesis and Crystallization of Esomeprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a leading proton pump inhibitor that significantly reduces gastric acid secretion by blocking the H+/K+-ATPase enzyme in parietal cells[1]. Due to its instability in acidic conditions, it is formulated as an alkaline salt, most commonly esomeprazole magnesium[1][2]. The stability and bioavailability of the final drug product are critically dependent on the solid-state properties of the active pharmaceutical ingredient (API). Esomeprazole magnesium can exist in several polymorphic forms, including amorphous, dihydrate, and trihydrate states, each possessing distinct physicochemical characteristics[3][4]. Therefore, precise control over the synthesis and crystallization processes is paramount to consistently produce the desired, stable polymorphic form. This guide provides an in-depth overview of the synthesis and crystallization methodologies for esomeprazole magnesium, complete with experimental protocols and quantitative data.

Synthesis of Esomeprazole Magnesium

The industrial synthesis of esomeprazole magnesium is a multi-step process that begins with the asymmetric oxidation of a pro-chiral sulfide intermediate, followed by salt formation and exchange.

Caption: General workflow for the synthesis of esomeprazole magnesium.

Experimental Protocol: Asymmetric Oxidation of Omeprazole Sulfide

The key step in producing esomeprazole is the stereoselective oxidation of the sulfide precursor. This is commonly achieved using a chiral titanium complex catalyst.

Methodology:

-

A chiral catalyst is prepared in situ. (R,R)-1,2-diphenyl-1,2-ethanediol is dissolved in a suitable organic solvent, such as dichloromethane[5].

-

Titanium alkoxide (e.g., tetraisopropoxytitanium) and isopropanol are added dropwise to the solution under stirring[5].

-

The omeprazole sulfide precursor is added to the catalyst mixture and stirred until fully dissolved[5].

-

The reaction mixture is cooled to a controlled temperature, typically between 5-10°C[5].

-

An oxidizing agent, such as 70% tert-butyl hydroperoxide (TBHP) aqueous solution, is added dropwise, and the reaction is stirred for 2.0-2.5 hours at 5-10°C[5].

-

The reaction is quenched by adding an aqueous ammonia solution. The pH is then adjusted to 8-9 with an acetic acid solution[5].

-

The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated to yield esomeprazole as a solid[5].

| Component | Molar Ratio (Relative to Sulfide) | Reference |

| Omeprazole Sulfide | 1.0 | [5] |

| (R,R)-1,2-diphenyl-1,2-ethanediol | 0.1 | [5] |

| Tetraisopropoxytitanium | 0.05 | [5] |

| Isopropanol | 0.2 | [5] |

| Tert-butyl hydroperoxide (70%) | 2.1 | [5] |

| Reported Yield | 88.2% - 93.2% | [5] |

Table 1: Typical reaction components and yield for the asymmetric oxidation step.

Experimental Protocol: Salt Formation and Exchange

Following oxidation, the esomeprazole is converted into its magnesium salt. This is often a two-step process involving the formation of an intermediate alkali metal salt.

Methodology:

-

Intermediate Salt Formation: The crude esomeprazole from the previous step is reacted with sodium methoxide to prepare esomeprazole sodium[5].

-

Salt Exchange: The esomeprazole sodium is then dissolved in methanol. A magnesium source, such as magnesium chloride, is added to the solution to initiate a salt exchange reaction, precipitating esomeprazole magnesium[5].

-

Alternatively, esomeprazole can be directly converted to the magnesium salt. Esomeprazole is dissolved in methanol, and a solution of magnesium methoxide in methanol is added. The mixture is stirred, and a small amount of water may be added to precipitate inorganic salts, followed by filtration and isolation of the esomeprazole magnesium[2].

| Component | Role | Example Reagent | Solvent | Reference |

| Esomeprazole | Starting Material | - | - | [5] |

| Sodium Methoxide | Base | - | - | [5] |

| Esomeprazole Sodium | Intermediate | - | Methanol | [5] |

| Magnesium Chloride | Magnesium Source | MgCl₂ | Methanol | [5] |

Table 2: Components for the conversion of esomeprazole to esomeprazole magnesium via salt exchange.

Crystallization of Esomeprazole Magnesium Polymorphs

Controlling the crystallization process is essential for obtaining the desired polymorphic form of esomeprazole magnesium. The choice of solvent, anti-solvent, temperature, and drying conditions dictates whether the final product is the dihydrate, trihydrate, or another solvated or amorphous form[1][6][7].

Caption: General crystallization workflow and key influencing factors.

Experimental Protocol: Crystallization of Esomeprazole Magnesium Dihydrate (Form A)

Esomeprazole magnesium dihydrate Form A is a common and stable polymorphic form.

Methodology:

-

Esomeprazole magnesium trihydrate (11.5 g) is suspended in dry methanol (15 mL) and stirred for 30 minutes to achieve a clear solution[7].

-

The solution is stirred at 25°C for 2 hours[7].

-

A mixed anti-solvent of acetone and water (4:1 by volume, 75 mL total) is added at 10°C[7].

-

The mixture is stirred overnight at this temperature to precipitate a large amount of solid[7].

-

The solid is isolated by filtration, washed twice with acetone, and dried under vacuum at 40°C for 10 hours to yield esomeprazole magnesium dihydrate Form A[7]. The product should be dried at a temperature below 75°C to prevent conversion to other forms[6][8][9].

Experimental Protocol: Crystallization of Esomeprazole Magnesium Trihydrate

The trihydrate form can be obtained directly from the salt exchange reaction or through specific crystallization procedures.

Methodology:

-

A benign solvent such as methanol or ethanol is added, and the solution is heated to 35-40°C[11].

-

An aqueous solution of an inorganic magnesium salt (e.g., MgCl₂) is slowly added to initiate the salt exchange and crystallization[11].

-

The solution is then heated to 45-50°C to facilitate crystal growth[11].

-

The mixture is slowly cooled to 5-25°C to complete crystallization, and the resulting esomeprazole magnesium trihydrate is isolated by filtration[11].

Experimental Protocol: Crystallization of a Water/Butanol Solvate

Single crystals suitable for X-ray diffraction can be grown using a slow crystallization method involving a specific solvate.

Methodology:

-

Amorphous esomeprazole magnesium (0.700 g) is dissolved in 1-butanol (40.0 mL) to form a clear solution[1].

-

Distilled water (2.0 mL) is added as an anti-solvent[1].

-

The solution is left undisturbed at 5.0°C for 2-3 weeks until single crystals form[1].

-

The resulting crystalline powder is filtered and washed with 1-butanol. Surface solvent is removed by heating under vacuum at 50-55°C[1].

-

Analysis shows this initial crystal to be a tetrahydrate with two 1-butanol molecules[1][12]. Upon drying, some solvent molecules are lost, and the crystal lattice changes to a form comparable to esomeprazole magnesium dihydrate form A[1].

Characterization and Quantitative Data

The various forms of esomeprazole magnesium are distinguished by their physicochemical properties, which are determined using a range of analytical techniques including Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC)[1].

| Parameter | Dihydrate (Form A) | Trihydrate | Amorphous | Reference(s) |

| Water Content (by wt.) | 4.0% - 6.7% (Typically 4.5% - 5.5%) | ~7.0% (Implied by stoichiometry) | 7.0% - 10.0% | [3][4] |

| Key PXRD Peaks (2θ) | Characteristic peak at 5.65° | Characteristic peak at 5.27° | No sharp peaks | [3][13] |

| Appearance | White to slightly colored crystalline powder | White to slightly colored crystalline powder | Off-white powder | [2][14] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol | Slightly soluble in water; Soluble in methanol, ethanol, 1-butanol | Soluble in methanol | [1][2][14] |

Table 3: Comparative physicochemical properties of esomeprazole magnesium polymorphs.

Conclusion

The synthesis of esomeprazole magnesium involves a precise, stereoselective oxidation followed by salt formation. The subsequent crystallization step is a critical control point that dictates the final polymorphic form of the API. A thorough understanding and meticulous control of process parameters such as solvent systems, temperature, and drying conditions are essential for the reproducible manufacturing of esomeprazole magnesium with the desired solid-state properties, ensuring optimal stability, purity, and therapeutic performance. The protocols and data presented herein serve as a comprehensive guide for professionals engaged in the development and manufacturing of this important pharmaceutical agent.

References

- 1. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]

- 3. patents.justia.com [patents.justia.com]

- 4. uspnf.com [uspnf.com]

- 5. Preparation method of esomeprazole magnesium trihydrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP2186807A1 - Process for the Preparation of Esomeprazole Magnesium Dihydrate - Google Patents [patents.google.com]

- 7. CN103214458B - Esomeprazole magnesium dihydrate preparation method - Google Patents [patents.google.com]

- 8. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. CN103788069A - Preparation method for esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 11. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of esomeprazole magnesium polymorphs b...: Ingenta Connect [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Polymorphism of Esomeprazole Magnesium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion[1]. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD)[2]. Esomeprazole is primarily available as its magnesium salt, which enhances its stability[1]. The stability of esomeprazole magnesium is pH-dependent; it degrades rapidly in acidic conditions but has acceptable stability in alkaline environments[3].

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development[4]. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, melting point, and dissolution rate[4][5]. Esomeprazole magnesium is known to exist in various solid-state forms, including amorphous and several crystalline hydrated forms, such as the dihydrate, trihydrate, and tetrahydrate[1][6][7].

This technical guide provides an in-depth analysis of the known polymorphic forms of esomeprazole magnesium trihydrate, offering detailed characterization data, experimental protocols, and a discussion of their interconversion and stability.

Polymorphic Forms of Esomeprazole Magnesium Trihydrate

Several crystalline forms of esomeprazole magnesium trihydrate have been identified and characterized in the literature. The most prominent are often designated as Form I and Form II. Additionally, other hydrated forms such as dihydrate (Forms A and B) and tetrahydrate exist, and their stability is often compared to the trihydrate form[1][6][7]. The trihydrate form is generally considered to be the most stable among the hydrates in water[1].

-

Form I Esomeprazole Magnesium Trihydrate : A crystalline form identified and characterized by various analytical techniques.

-

Form II Esomeprazole Magnesium Trihydrate : A distinct crystalline form with a unique X-ray diffraction pattern[8][9]. It is reported to be synthesizable with good reproducibility, making it suitable for large-scale production[9].

Physicochemical Characterization

The various polymorphic forms of esomeprazole magnesium are distinguished by their unique physicochemical properties. The following tables summarize the quantitative data obtained from key analytical techniques.

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for identifying and differentiating crystalline polymorphs. Each form exhibits a unique diffraction pattern.

Table 1: XRPD Characteristic Peaks for Esomeprazole Magnesium Trihydrate Polymorphs

| Polymorphic Form | Characteristic Peaks (2θ, ±0.2°) | d-spacing Values (Å) | Reference |

| Trihydrate Form I | Data not explicitly detailed in search results | 7.2455, 11.6380, 10.3092, 7.2547, 4.7869 | [10] |

| Trihydrate Form II | 4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08 | - | [8][9][11] |

| Dihydrate Form A | 5.65 (Characteristic Peak) | - | [12] |

| Crystalline Magnesium Salt | 5.9, 7.3, 17.6, 18.5, 18.9, 20.9 | - | [13] |

Note: Some sources provide d-spacing values instead of 2θ angles. Conversion depends on the X-ray wavelength used.

Thermal Analysis Data (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the polymorphs, such as melting points, decomposition temperatures, and solvent/water content.

Table 2: Thermal Analysis Data for Esomeprazole Magnesium Hydrates

| Form | Technique | Key Observations | Reference |

| Amorphous Esomeprazole Magnesium | DSC | Exothermic peak at approximately 200°C. | [1] |

| Water/1-Butanol Solvate (Dihydrate) | DSC | Endotherm at 175°C, exotherm (decomposition) at 200°C. | [1] |

| Water/1-Butanol Solvate | TGA | 7.6% mass loss corresponding to the loss of 0.3 butanol and two water molecules. A second mass loss begins at 200°C, typical for decomposition. | [14] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups and can differentiate polymorphs based on subtle shifts in absorption frequencies resulting from different molecular conformations and intermolecular interactions in the crystal lattice.

Table 3: IR Absorption Frequencies for Esomeprazole Magnesium

| Functional Group | Absorption Frequency (cm⁻¹) | Reference |

| O-H Stretching (Water/Butanol) | Broad peak at approx. 3000 | [1][14] |

| C=N Stretching | ~1530 | [15] |

| S=O Stretching | ~1080 | [15] |

Note: The N-H peak in the benzimidazole, typically around 3400 cm⁻¹, may not be observed in certain solvates[1][14].

Solubility Data

The solubility of different polymorphs can vary significantly, impacting dissolution and bioavailability. The stability of esomeprazole magnesium is also highly pH-dependent[3].

Table 4: Solubility of Esomeprazole Magnesium Forms

| Form | Solvent/Medium | Solubility | Reference |

| Esomeprazole Magnesium Trihydrate | Methanol | Soluble | [16][17] |

| Esomeprazole Magnesium Trihydrate | Ethanol | Soluble | [16] |

| Esomeprazole Magnesium Trihydrate | 1-Propanol | Soluble | [16] |

| Esomeprazole Magnesium Trihydrate | 1-Butanol | Highest solubility among tested alcohols | [16] |

| Esomeprazole Magnesium Trihydrate | Water | Slightly soluble | [17] |

| Esomeprazole Magnesium | Distilled Water | 0.017 mg/ml | |

| Esomeprazole Magnesium | Methanol | 1.214 mg/ml | |

| Esomeprazole Magnesium | Phosphate Buffer pH 7.4 | 0.521 mg/ml | |

| Esomeprazole Magnesium | Simulated Gastric Fluid pH 1.2 | 0.147 mg/ml | |

| Hydrate Forms (General) | Water | Solubility Order: Dihydrate Form B > Tetrahydrate > Dihydrate Form A > Trihydrate | [1] |

Experimental Protocols

Detailed and consistent experimental methodology is crucial for the accurate characterization of polymorphic forms.

X-Ray Powder Diffraction (XRPD)

-

Instrument : Bruker AXS, D8 Advance Powder X-ray Diffractometer or equivalent.

-

Radiation Source : Cu Kα-1 radiation (wavelength 1.541 Å).

-

Scan Range : Typically 2° to 40° in 2θ.

-

Sample Preparation : A small amount of the powder sample is gently packed into a sample holder, ensuring a flat, even surface.

-

Analysis : The resulting diffractogram is analyzed for peak positions (2θ), d-spacings, and relative intensities to identify the crystalline form[8][13].

Differential Scanning Calorimetry (DSC)

-

Instrument : DSC DuPont 9900 or equivalent.

-

Sample Preparation : 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Heating Rate : A typical heating rate is 5°C/min or 10°C/min[1][15].

-

Temperature Range : Typically from 25°C to 350°C[1].

-

Atmosphere : A constant nitrogen purge is maintained to provide an inert atmosphere.

-

Analysis : The heat flow is monitored as a function of temperature. Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

Thermogravimetric Analysis (TGA)

-

Instrument : A suitable thermogravimetric analyzer.

-

Sample Preparation : 5-10 mg of the sample is placed in a platinum or alumina crucible.

-

Heating Rate : A linear heating rate, often 10°C/min, is applied.

-

Temperature Range : Typically from ambient temperature to 300°C or higher.

-

Atmosphere : Performed under a controlled atmosphere, such as flowing nitrogen.

-

Analysis : The mass of the sample is recorded as a function of temperature. Weight loss steps are correlated with desolvation or decomposition events.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument : Shimadzu FT-IR 8400S or equivalent.

-

Sample Preparation : The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disk[15].

-

Spectral Range : Typically scanned from 4000 to 400 cm⁻¹.

-

Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. Differences in peak position and shape can distinguish between polymorphs.

Polymorphic Stability and Interconversion

Understanding the stability of different polymorphs and the conditions under which they convert is critical for selecting the appropriate form for development and ensuring product consistency. The hydrate forms of esomeprazole magnesium can interconvert depending on environmental conditions like temperature and humidity[6][18]. The stability order in water has been determined to be: Trihydrate > Dihydrate Form A > Tetrahydrate > Dihydrate Form B[1].

Below is a diagram illustrating the general workflow for characterizing a new polymorphic form of esomeprazole magnesium.

Caption: Workflow for Polymorph Identification.

The following diagram illustrates the potential relationships and transformations between different solid-state forms of esomeprazole magnesium.

Caption: Hydrate Interconversion Pathways.

Conclusion

The polymorphic landscape of esomeprazole magnesium is complex, involving multiple hydrated and amorphous forms. The trihydrate forms, particularly Form I and Form II, are of significant interest due to their high stability. A thorough understanding and characterization of these polymorphs are essential for the development of robust and effective drug products. The application of orthogonal analytical techniques such as XRPD, DSC, TGA, and FTIR is crucial for unambiguously identifying and quantifying the different solid-state forms. Control over the crystallization process and storage conditions is paramount to prevent unwanted polymorphic transformations, ensuring consistent product quality and therapeutic performance.

References

- 1. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. omicsonline.org [omicsonline.org]

- 4. WO2007031845A2 - Polymorphic forms of (s)-omeprazole magnesium salts and processes for their preparation - Google Patents [patents.google.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]

- 7. patents.justia.com [patents.justia.com]

- 8. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 9. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 10. CN104844577A - Crystal forms of esomeprazole magnesium - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Quantitative determination of esomeprazole magnesium polymorphs b...: Ingenta Connect [ingentaconnect.com]

- 13. US8063074B2 - Polymorphic forms of esomeprazole sodium - Google Patents [patents.google.com]

- 14. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Esomeprazole Magnesium Trihydrate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 18. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability Profiles of Esomeprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of esomeprazole magnesium, a widely used proton pump inhibitor. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key analytical procedures are provided.

Solubility Profile

Esomeprazole magnesium is characterized as a white to slightly colored powder. Its solubility is a critical factor in its formulation and bioavailability.

Qualitative Solubility

Esomeprazole magnesium is sparingly soluble in water and slightly soluble in methanol.[1] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]

Quantitative Solubility Data

The solubility of esomeprazole magnesium in various solvents is presented in Table 1. The data highlights the pH-dependent nature of its aqueous solubility, with increased solubility in alkaline conditions.

Table 1: Solubility of Esomeprazole Magnesium in Various Solvents

| Solvent | Concentration (mg/mL) | Temperature (°C) | Reference |

| Methanol | 1.214 | 25 | [1] |

| Ethanol | ~1 | Not Specified | [2] |

| Dimethylformamide (DMF) | ~25 | Not Specified | [2] |

| Dimethyl sulfoxide (DMSO) | ~20 | Not Specified | [2] |

| Water | ~1.5 (as trihydrate) | Not Specified | [3] |

| Distilled Water | 0.017 | 25 | [1] |

| 0.1 N HCl | 0.131 | 25 | [1] |

| Simulated Gastric Fluid (pH 1.2) | 0.147 | 25 | [1] |

| Phosphate Buffer (pH 6.8) | 0.466 | 25 | [1] |

| Simulated Intestinal Fluid (pH 6.8) | 0.475 | 25 | [1] |

| Phosphate Buffer (pH 7.4) | 0.521 | 25 | [1] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | Not Specified | [2] |

Stability Profile

The stability of esomeprazole magnesium is significantly influenced by pH, temperature, and light. It is a well-documented acid-labile compound.

pH-Dependent Stability

Esomeprazole magnesium rapidly degrades in acidic media, while exhibiting acceptable stability in alkaline conditions.[4][5] This is a critical consideration for the formulation of oral dosage forms, which require enteric protection to prevent degradation in the stomach.

Thermal and Photostability

The compound is also sensitive to heat and light.[6] Stability studies often involve accelerated conditions to assess the impact of these factors.

Half-Life Data

The degradation kinetics of esomeprazole magnesium are temperature and pH-dependent, as illustrated by its half-life values in Table 2.

Table 2: Half-Life of Esomeprazole Magnesium

| pH | Temperature (°C) | Half-Life (hours) | Reference |

| 6.8 | 25 | ~19 | [4][5] |

| 6.8 | 37 | ~8 | [4][5] |

Experimental Protocols

Detailed methodologies for the assessment of solubility and stability are crucial for obtaining reliable and reproducible data.

Solubility Determination Protocol

This protocol outlines a general procedure for determining the solubility of esomeprazole magnesium in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of esomeprazole magnesium powder to a known volume of the desired solvent in a suitable container (e.g., a glass vial).

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved esomeprazole magnesium.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Stability-Indicating HPLC Method Protocol

This protocol describes a typical stability-indicating HPLC method for the quantification of esomeprazole magnesium and its degradation products.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.3) and acetonitrile (e.g., 740:260 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector at a wavelength of 302 nm.

-

Column Temperature: 30°C.

-

-

Preparation of Standard Solution:

-

Accurately weigh a suitable amount of Esomeprazole Magnesium Reference Standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Further dilute the stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).

-

-

Preparation of Sample Solution (for Stability Study):

-

Accurately weigh the esomeprazole magnesium sample (e.g., from a stability chamber) and dissolve it in the mobile phase to achieve a target concentration similar to the standard solution.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the esomeprazole peak and any degradation product peaks based on their retention times and peak areas compared to the standard.

-

Dissolution Test Protocol for Delayed-Release Capsules

This protocol is based on the USP monograph for Esomeprazole Magnesium Delayed-Release Capsules.

-

Apparatus: USP Apparatus 2 (Paddles).

-

Acid Stage:

-

Medium: 300 mL of 0.1 N Hydrochloric Acid.

-

Rotation Speed: 100 rpm.

-

Time: 2 hours.

-

Procedure: Place one capsule in each vessel. After 2 hours, withdraw a sample of the acid. The capsule shell must remain intact.

-

-

Buffer Stage:

-

Medium: 900 mL of pH 6.8 phosphate buffer.

-

Rotation Speed: 100 rpm.

-

Time: As specified in the monograph (e.g., 30 or 45 minutes).

-

Procedure: After the acid stage, carefully add the buffer to the vessel. At the specified time points, withdraw samples from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

-

-

Sample Analysis:

-

Filter the withdrawn samples promptly through a suitable filter (e.g., 0.45 µm).

-

Analyze the filtrate for dissolved esomeprazole using a validated HPLC method.

-

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods.

-

Acid Hydrolysis:

-

Dissolve esomeprazole magnesium in a solution of 0.1 N HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

-

Neutralize the solution with 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Dissolve esomeprazole magnesium in a solution of 0.1 N NaOH.

-

Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

-

Neutralize the solution with 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve esomeprazole magnesium in a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a specified period (e.g., 2 hours).

-

-

Thermal Degradation:

-

Expose the solid esomeprazole magnesium powder to dry heat (e.g., 105°C) for a specified period (e.g., 2 hours).

-

Dissolve the heat-stressed powder in a suitable solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of esomeprazole magnesium or the solid powder to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to esomeprazole magnesium.

Caption: Mechanism of action of esomeprazole in inhibiting the gastric proton pump.

Caption: General workflow for conducting a stability study of esomeprazole magnesium.

References

- 1. jmpas.com [jmpas.com]

- 2. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. rjptonline.org [rjptonline.org]

- 5. scribd.com [scribd.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

The Pharmacokinetics and Metabolism of Esomeprazole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of esomeprazole magnesium, the S-isomer of omeprazole and a widely used proton pump inhibitor (PPI). This document collates key quantitative data, details experimental methodologies for its study, and visualizes its metabolic pathways and mechanism of action to support research and development activities.

Introduction

Esomeprazole magnesium is a cornerstone in the management of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, esomeprazole is converted to its active form in the acidic environment of the gastric parietal cells, where it irreversibly inhibits the H+/K+-ATPase (the proton pump), thereby blocking the final step in gastric acid production.[3][4][5] Understanding the nuances of its journey through the body is critical for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of new formulations.

Pharmacokinetic Profile

Esomeprazole is administered orally as an enteric-coated formulation to protect the acid-labile compound from degradation in the stomach.[1] Its pharmacokinetic parameters can be influenced by dosage, repeated administration, food intake, and patient-specific factors such as genetics and hepatic function.

Absorption

Following oral administration, esomeprazole is rapidly absorbed in the small intestine, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[6][7] The systemic bioavailability of esomeprazole increases with repeated dosing. After a single 40 mg oral dose, the absolute bioavailability is approximately 64%, which increases to about 90% after repeated once-daily dosing.[8][9] For a 20 mg dose, the bioavailability is around 50% after a single dose and increases to 68% with repeated administration.[6][9]

The presence of food can impact the absorption of esomeprazole. Administration with a high-fat meal can delay absorption and reduce the area under the plasma concentration-time curve (AUC) by 43-53% compared to fasting conditions.[8][10] Therefore, it is recommended that esomeprazole be taken at least one hour before meals.[8][11]

Distribution

Esomeprazole is extensively bound to plasma proteins, with approximately 97% bound, primarily to albumin.[1][10][11] This high degree of protein binding is constant over the concentration range of 2 to 20 µmol/L.[10] The apparent volume of distribution at steady state in healthy volunteers is approximately 16 liters or 0.22 L/kg.[9][10][11] This indicates good distribution into body tissues, particularly the parietal cells of the stomach lining.[12]

Metabolism

Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[10][11] The two main isoenzymes responsible for its metabolism are CYP2C19 and, to a lesser extent, CYP3A4.[1][6][10]

-

CYP2C19: This enzyme is responsible for the formation of the major metabolites, hydroxyesomeprazole and desmethylomeprazole.[10][11]

-

CYP3A4: This enzyme is responsible for the formation of the esomeprazole sulfone metabolite.[10][11]

These metabolites are inactive and do not contribute to the antisecretory effect of the parent drug.[10][11]

A significant factor in esomeprazole metabolism is the genetic polymorphism of the CYP2C19 enzyme.[2] Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), or extensive (normal) metabolizers (EMs). PMs, who lack a functional CYP2C19 enzyme, constitute about 3% of Caucasians and 15-20% of Asians.[2] In these individuals, esomeprazole metabolism is shifted more towards the CYP3A4 pathway, resulting in approximately a two-fold higher plasma exposure (AUC) compared to extensive metabolizers.[2][10] Conversely, ultrarapid metabolizers may inactivate the drug at a faster rate, potentially leading to an insufficient response to standard doses.[2]

Excretion

The plasma elimination half-life (t1/2) of esomeprazole is relatively short, approximately 1 to 1.5 hours.[10][11] Despite this, its duration of action extends beyond 24 hours due to the irreversible binding to the proton pump.[5][10] Less than 1% of the parent drug is excreted unchanged in the urine.[6][11] Approximately 80% of an oral dose is excreted as inactive metabolites in the urine, with the remaining 20% eliminated in the feces.[6][11][13]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of esomeprazole magnesium derived from various studies.

Table 1: Single and Multiple Dose Pharmacokinetics of Esomeprazole

| Parameter | 20 mg Single Dose | 20 mg Repeated Dose | 40 mg Single Dose | 40 mg Repeated Dose |

| Bioavailability | 50%[6][9] | 68%[6][9] | 64%[6][8][9] | 89-90%[8][9] |

| Tmax (hours) | ~1-2[6] | ~1-2[6] | ~1.5[4][8] | ~1.5[14] |

| t1/2 (hours) | ~0.75[6] | ~1.01[6] | ~0.85[6] | ~1.25 - 1.5[6][10] |

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study (20 mg Dose)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (μg/mL) | 1.45 ± 0.53[15][16] | 1.53 ± 0.47[15][16] |

| Tmax (hours) | 2.25 ± 0.57[15][16] | 2.21 ± 0.71[15][16] |

| AUC0-12 (hr-μg/mL) | 4.38 ± 2.04[15][16] | 4.37 ± 2.35[15][16] |

| AUC0-∞ (hr-μg/mL) | 4.59 ± 1.99[15][16] | 4.62 ± 2.39[15][16] |

Table 3: General Pharmacokinetic Properties of Esomeprazole

| Parameter | Value |

| Plasma Protein Binding | 97%[9][10][11] |

| Apparent Volume of Distribution (Vd/F) | ~16 L[10][11] |

| Renal Excretion (% of dose as metabolites) | ~80%[6][9][11] |

| Fecal Excretion (% of dose as metabolites) | ~20%[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. Below is a representative protocol for a bioequivalence study of esomeprazole, synthesized from common practices in the field.

Study Design

A typical study to assess the pharmacokinetics of esomeprazole would follow an open-label, randomized, two-period, two-sequence, crossover design under fasting conditions.[17] A washout period of at least 7 days should separate the two dosing periods.[17]

Subject Population

Healthy adult male and/or female volunteers are recruited. Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.

Dosing and Administration

After an overnight fast of at least 10 hours, subjects receive a single oral dose of the esomeprazole magnesium formulation (e.g., 40 mg capsule) with a standardized volume of water. Food is typically withheld for a further 4 hours post-dose.

Blood Sampling

Serial venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specified time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose. Plasma is separated by centrifugation and stored at -70°C or below until analysis.

Analytical Method: LC-MS/MS Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method is the standard for quantifying esomeprazole in plasma.[18][19]

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate esomeprazole and an internal standard (IS), such as pantoprazole or lansoprazole, from the plasma matrix.[19][20] For LLE, an organic solvent like dichloromethane or a mixture of methyl tert-butyl ether and ethyl acetate is used.[19][21]

-

Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Waters Sunfire™, Hypersil Gold™).[19][21] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) delivered in either an isocratic or gradient elution mode.[19][20]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[18][19] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both esomeprazole and the IS.

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation), demonstrating specificity, linearity, accuracy, precision, recovery, and stability under various conditions.[18]

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject, including Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), AUC0-∞ (extrapolated to infinity), and t1/2.

Visualizations

The following diagrams illustrate the metabolic pathway, mechanism of action, and a typical experimental workflow for pharmacokinetic analysis of esomeprazole.

Caption: Metabolic pathway of esomeprazole in the liver.

Caption: Mechanism of action of esomeprazole at the parietal cell.

Caption: Experimental workflow for a typical esomeprazole PK study.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 5. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Esomeprazole magnesium: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 12. omicsonline.org [omicsonline.org]

- 13. uop.edu.jo [uop.edu.jo]

- 14. Pharmacokinetic study of esomeprazole in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. payeshdarou.ir [payeshdarou.ir]

- 19. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array – Journal of Young Pharmacists [archives.jyoungpharm.org]

A Comprehensive Guide to the Solid-State Characterization of Esomeprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole magnesium, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related disorders.[1] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the solid-state characterization of esomeprazole magnesium, focusing on its various crystalline and amorphous forms. Detailed experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. This document serves as a comprehensive resource for researchers and professionals involved in the development and quality control of esomeprazole magnesium formulations.

Introduction to the Solid-State Forms of Esomeprazole Magnesium

Esomeprazole magnesium can exist in several solid-state forms, including multiple crystalline hydrates and an amorphous form.[2][3] The control and characterization of these forms are paramount during drug development to ensure consistent product quality and performance. The most commonly encountered forms are the dihydrate and trihydrate, with different polymorphic forms of the dihydrate (Form A and Form B) being reported.[2][4] Additionally, a tetrahydrate and various solvates have been identified.[5][6] The stability and interconversion of these forms are influenced by environmental factors such as temperature and humidity. For instance, the stability of esomeprazole magnesium hydrates in water has been reported to follow the order: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B.[5] Conversely, the aqueous solubility follows the reverse order.[5]

Key Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of the solid-state properties of esomeprazole magnesium. The following techniques are fundamental for identifying and quantifying the different solid forms.

Core Analytical Techniques Workflow

Caption: A typical workflow for the solid-state characterization of esomeprazole magnesium.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of esomeprazole magnesium. Each crystalline form has a unique diffraction pattern.

Experimental Protocol:

-

Instrument: X-ray powder diffractometer with CuKα radiation.

-

Sample Preparation: Approximately 1 g of the sample is gently flattened on a sample holder.

-

Scan Range: 2 to 50 degrees 2θ.

-

Step Size: 0.03 degrees 2θ.

-

Step Time: 0.5 seconds.

-

Voltage: 40 kV.

-

Current: 35 mA.

-

Sample Rotation: 30 rpm.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the material, such as melting and decomposition, which are characteristic of a specific solid form.

Experimental Protocol:

-

Instrument: Mettler Toledo DSC822e or equivalent.

-

Sample Preparation: 4-6 mg of the sample is placed in an unsealed aluminum pan with a pinhole.

-

Heating Rate: 5 °C/min.

-

Temperature Range: 30 °C to 200 °C.[7] For some studies, the range can be extended to 350°C.[5][6]

-

Atmosphere: Nitrogen purge.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water or solvent content.

Experimental Protocol:

-

Instrument: Mettler Toledo STARe 851e or equivalent.

-

Sample Preparation: A known weight of the sample is placed in an appropriate pan.

-

Heating Rate: 5 °C/min.

-

Atmosphere: Nitrogen purge.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and hydrogen bonding within the crystal structure, which can help differentiate between polymorphs and hydrates.

Experimental Protocol:

-

Instrument: Nicolet Nexus spectrometer or equivalent.

-

Sample Preparation: Samples are prepared as KBr tablets.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 2 cm⁻¹.

-

Scans: 16 scans.[7]

Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity of the material and its tendency to form hydrates by measuring the mass change of a sample as it is exposed to varying relative humidity (RH).

Experimental Protocol:

-

Instrument: DVS-1000, Surface Measurement Systems or equivalent.

-

Sample Preparation: A known mass of the sample is placed in the instrument.

-

RH Profile: Typically involves cycling the RH, for example, from a low RH (e.g., 0%) up to a high RH (e.g., 90-95%) and back down in defined steps (e.g., 10% increments).

-

Equilibration Criterion: A rate of change in mass per unit time ( dm/dt ) of, for example, 0.0005%/min.

-

Temperature: Typically performed at 25 °C.

Data Presentation and Interpretation

The data obtained from these techniques allow for a thorough characterization of the solid-state form of esomeprazole magnesium.

X-Ray Powder Diffraction (XRPD) Data

Different crystalline forms of esomeprazole magnesium are distinguished by their characteristic XRPD peaks.

| Crystalline Form | Characteristic 2θ Peaks (°) | Reference |

| Dihydrate Form A | 3.04, 3.14, 3.18, 4.05, 4.19, 4.32, 4.54 (d-values) | [2][4] |

| Dihydrate Form B | - | [2][4] |

| Trihydrate | - | [2][4] |

| Trihydrate Form II | 4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08 | [8] |

| Tetrahydrate | - | [5] |

Note: Specific 2θ values for all forms were not consistently available in the provided search results. The data for Dihydrate Form A is presented as d-values as cited.

Thermal Analysis Data (DSC and TGA)

Thermal analysis provides information on the thermal stability and water content of the different forms.

| Solid Form | DSC Event | TGA Weight Loss | Reference |

| Amorphous | Exothermic peak at ~200 °C | 7.0%–10.0% (if labeled as amorphous) | [5][6][9] |

| Dihydrate | - | 4.5%–7.0% | [9] |

| Trihydrate | - | 6.0%–8.0% | [9] |

| Water/Butanol Solvate | Endotherm at 175 °C, Exotherm at 200 °C | 7.6% (desolvation) | [5][6] |

Note: The decomposition of esomeprazole magnesium generally occurs around 200 °C.[6]

FTIR Spectroscopy Data

FTIR spectra show characteristic absorption bands corresponding to the functional groups in esomeprazole.

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| C=N | ~3200, ~1530 | [10] |

| S=O | ~1080 | [10] |

| C=O | ~1730, ~1613, ~1581 | [10] |

| O-H (in water/butanol) | Broad peak ~3000 | [5] |

Note: The absence of a peak around 3400 cm⁻¹ can indicate the N-H in the benzimidazole is not observed in certain solvates.[5]

Dynamic Vapor Sorption (DVS) Data

DVS isotherms indicate the moisture sorption behavior of the sample. For a crystalline water/1-butanol solvate of esomeprazole magnesium, a 5.3% mass increase was observed in sorption cycles, which was reversible, suggesting surface adsorption of water on a highly crystalline structure.[5][6]

Interconversion and Stability

The different solid forms of esomeprazole magnesium can interconvert under certain conditions. Understanding these transformations is crucial for selecting the appropriate form for development and for defining storage conditions. The stability of various hydrates in water has been established, with the trihydrate being the most stable.[5]

Logical Relationship of Hydrate Stability and Solubility

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2009047775A2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]

- 4. US8106210B2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]

- 5. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]

- 8. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 9. uspnf.com [uspnf.com]

- 10. researchgate.net [researchgate.net]

The Chiral Switch: A Technical Guide to the Discovery and History of Esomeprazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of esomeprazole, the (S)-enantiomer of omeprazole, represents a landmark case in stereopharmacology and the "chiral switch" strategy in drug development. Omeprazole, a highly successful racemic proton pump inhibitor (PPI), was revolutionized by isolating its S-isomer, which demonstrated a significantly improved pharmacokinetic profile. This improvement is primarily due to stereoselective metabolism by the cytochrome P450 enzyme system, particularly CYP2C19. As the S-isomer, esomeprazole is metabolized more slowly than the R-isomer, leading to higher and more consistent plasma concentrations, greater area under the curve (AUC), and consequently, more effective and predictable inhibition of gastric acid secretion.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and scientific rationale behind esomeprazole, complete with comparative data, experimental methodologies, and pathway visualizations.

Introduction: The Dawn of Proton Pump Inhibitors

The journey to control gastric acid secretion was a central theme in gastroenterology in the late 20th century. The development of substituted benzimidazoles in the 1970s led to the discovery of timoprazole and, subsequently, omeprazole in 1979.[3] Launched in 1988, omeprazole was the first proton pump inhibitor, a new class of drugs that irreversibly block the H+/K+ ATPase (the gastric proton pump), the final step in acid secretion.[3][4][5] Omeprazole was marketed as a racemate, a 1:1 mixture of its two stereoisomers, (S)-omeprazole and (R)-omeprazole.[2] While highly effective, the clinical response to omeprazole showed significant interindividual variability, a phenomenon that paved the way for the next evolution in PPI therapy.

The Rationale for a Single Isomer: The "Chiral Switch"

The concept of a "chiral switch" involves developing a single, more effective enantiomer from a previously marketed racemic drug.[6] The primary driver for developing esomeprazole was the observation that the two enantiomers of omeprazole were metabolized differently by the hepatic cytochrome P450 system.

-

Stereoselective Metabolism: Both enantiomers are metabolized by CYP2C19 and CYP3A4.[2] However, the metabolism is stereoselective; the S-isomer (esomeprazole) is metabolized more slowly, particularly by CYP2C19, compared to the R-isomer.[2]

-

Impact of CYP2C19 Polymorphism: Genetic variations in the CYP2C19 enzyme lead to different metabolizer phenotypes: extensive metabolizers (EMs, normal activity), intermediate metabolizers (IMs), and poor metabolizers (PMs, low or no activity).[7] In EMs, who constitute the majority of the population, the R-isomer is cleared much more rapidly than the S-isomer. This results in the S-isomer contributing disproportionately to the overall effect of racemic omeprazole.

-

Pharmacokinetic Advantages: By isolating the S-isomer, esomeprazole, developers hypothesized they could achieve higher bioavailability, reduced metabolic clearance, and a higher area under the plasma concentration-time curve (AUC). This would lead to more drug reaching the parietal cells, resulting in more potent and consistent acid suppression with less interpatient variability.[8][9]

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[10] Upon reaching the acidic secretory canaliculi of the gastric parietal cells, it is converted to its active form, a tetracyclic sulfenamide.[10] This active metabolite then forms a covalent, irreversible disulfide bond with cysteine residues on the H+/K+ ATPase enzyme.[10][11] This binding inactivates the proton pump, inhibiting the final step of both basal and stimulated gastric acid secretion.[11]

Although both the R- and S-isomers convert to the same active inhibitor, the superior pharmacokinetic profile of esomeprazole ensures that a greater concentration of the inhibitor reaches the proton pumps, leading to a more profound and sustained antisecretory effect.[9][12]

Stereoselective Synthesis and Analysis

The commercial viability of esomeprazole depended on developing a robust method for its stereoselective synthesis or chiral separation.

Asymmetric Synthesis

The key chemical challenge is the asymmetric oxidation of the prochiral sulfide precursor to the corresponding (S)-sulfoxide without over-oxidation to the sulfone impurity.[6][13] The most widely adopted industrial method is a modification of the Sharpless-Kagan epoxidation.[6][13]

Experimental Protocol: Representative Asymmetric Oxidation

This protocol is an illustrative example based on published methodologies for the titanium/tartrate-catalyzed asymmetric oxidation of pyrmetazole (the sulfide precursor).[3][14][15]

-

Catalyst Preparation: In an inert atmosphere, charge a suitable reactor with an organic solvent (e.g., toluene). Add titanium (IV) isopropoxide followed by (S,S)-diethyl tartrate (DET). The mixture is stirred at a controlled temperature (e.g., 50°C) for approximately one hour to allow for the formation of the chiral titanium complex. A stoichiometric amount of water is often added to facilitate the formation of the active dimeric catalyst.

-

Substrate Addition: Add the prochiral sulfide precursor (pyrmetazole) to the catalyst mixture.

-

Oxidation: Cool the reaction mixture (e.g., to 30°C). Slowly add an oxidant, such as cumene hydroperoxide, over a period of time to control the reaction exotherm. The reaction is monitored by HPLC until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction is quenched. The product is typically worked up and isolated as a salt (e.g., potassium or sodium salt) to aid in purification and improve stability. The enantiomeric excess (ee) of the final product is determined.

Analytical Methodology: Chiral HPLC

Ensuring the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is a representative example based on validated methods published in the literature.[6][16][17][18]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: Immobilized polysaccharide-based CSP, such as Chiralpak IA or Chiralcel OD-H.

-

Mobile Phase: A mixture of organic solvents, for example: methyl tert-butylether (MtBE), ethyl acetate (EA), ethanol (EtOH), and diethylamine (DEA) in a ratio of 60:40:5:0.1 (v/v/v/v).[6]

-

Column Temperature: 25°C.[16]

-

Detection: UV at 302 nm.[16]

-

Sample Preparation: Accurately weigh and dissolve the esomeprazole sample in the mobile phase to a known concentration.

-

Analysis: Inject the sample solution into the HPLC system. The two enantiomers will be separated and will elute at different retention times.

-

Quantification: The enantiomeric purity is calculated based on the relative peak areas of the (S)- and (R)-enantiomers. The limit for the (R)-isomer impurity is typically very low (e.g., <0.2% - 0.6%).[16][17]

-

Validation: The method is validated for specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). For the (R)-enantiomer impurity, LOD and LOQ have been reported as low as 99 ng/ml and 333 ng/ml, respectively.[6]

Comparative Pharmacokinetics

Clinical pharmacology studies confirmed the hypothesized pharmacokinetic advantages of esomeprazole over racemic omeprazole. The primary metric for overall drug exposure is the Area Under the Plasma Concentration-Time Curve (AUC).

Experimental Protocol: Representative Pharmacokinetic Study

A typical pharmacokinetic study follows a randomized, crossover design.[8]

-

Participants: Healthy volunteers or patients with GERD symptoms.

-

Design: A multi-period crossover study where each participant receives each treatment (e.g., esomeprazole 20 mg, esomeprazole 40 mg, and omeprazole 20 mg) in a randomized order, separated by a washout period.

-

Dosing: Subjects receive the assigned drug once daily for a set period (e.g., 5 days) to reach steady-state.[8]

-

Blood Sampling: On the final day of each treatment period, serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).

-

Bioanalysis: Plasma concentrations of the drug are measured using a validated analytical method like UPLC-MS/MS.[9]

-

Parameter Calculation: Pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), are calculated using noncompartmental analysis.

Table 1: Pharmacokinetic Comparison of Esomeprazole vs. Omeprazole at Steady State (Day 5)

| Drug & Dose | Mean AUC (µmol·h/L) | Relative AUC vs. Omeprazole 20 mg | Reference |

|---|---|---|---|

| Omeprazole 20 mg | 3.2 | 1.0x | [8] |

| Esomeprazole 20 mg | 5.8 | 1.8x (80% higher) | [8] |

| Esomeprazole 40 mg | 17.2 | 5.4x |[8] |

Data derived from a study in GERD patients. The results clearly demonstrate a dose-dependent and disproportionately higher systemic exposure with esomeprazole compared to an equivalent dose of omeprazole.

Comparative Pharmacodynamics

The enhanced pharmacokinetic profile of esomeprazole translates directly to superior pharmacodynamic effects, specifically more effective control of intragastric pH. The key therapeutic target is maintaining intragastric pH above 4, the level at which pepsin is inactivated and esophageal healing can occur.

Experimental Protocol: 24-Hour Intragastric pH Monitoring

-

Participants: Patients with GERD symptoms.

-

Washout: Participants stop all acid-suppressing medications for a specified period (e.g., 10 days for PPIs) before the study.[20]

-

Procedure: A thin pH monitoring probe is inserted transnasally into the esophagus and positioned in the stomach.[20] The probe is connected to an external data logger.

-

Treatment: Following a baseline 24-hour pH recording, patients undergo treatment periods with different PPIs in a crossover design, similar to the pharmacokinetic studies.

-

Data Collection: Intragastric pH is continuously monitored for 24 hours on the final day of each treatment period.[8] Patients maintain a diary of meals, supine periods, and symptoms.

-

Primary Endpoint: The main outcome is the mean percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.

Table 2: Pharmacodynamic Comparison (Intragastric pH > 4) at Steady State (Day 5)

| Drug & Dose | Mean % of 24-hr Period with pH > 4 | 24-hr Median Intragastric pH | Reference |

|---|---|---|---|

| Omeprazole 20 mg | 43.8% (10.5 hours) | 3.6 | [8] |

| Esomeprazole 20 mg | 52.9% (12.7 hours) | 4.1 | [8] |

| Esomeprazole 40 mg | 70.0% (16.8 hours) | 4.9 |[8] |

These results show that esomeprazole provides significantly longer and more effective acid control than the standard dose of its racemic parent compound.

Comparative Clinical Efficacy